molecular formula C17H14N2O3 B12116778 Ethyl 4-(4-oxoquinazolin-3-yl)benzoate

Ethyl 4-(4-oxoquinazolin-3-yl)benzoate

Cat. No.: B12116778
M. Wt: 294.30 g/mol
InChI Key: GCCQCYMKTNYXBA-UHFFFAOYSA-N
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Description

Ethyl 4-(4-oxoquinazolin-3-yl)benzoate is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-oxoquinazolin-3-yl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of benzenediazonium tetrafluoroborate with methyl anthranilate in dry acetonitrile. The reaction mixture is heated to 80°C in a sealed tube for 2 hours. Upon cooling, the mixture is diluted with dichloromethane and subjected to an aqueous basic workup with sodium bicarbonate. The crude product is then purified by column chromatography using ethyl acetate and hexane as eluents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-oxoquinazolin-3-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

Ethyl 4-(4-oxoquinazolin-3-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex quinazolinone derivatives.

    Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ethyl 4-(4-oxoquinazolin-3-yl)benzoate involves its interaction with specific molecular targets. For instance, some quinazolinone derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation. The compound may also interact with other molecular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-oxoquinazolin-3-yl)benzoate is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for developing new therapeutic agents with tailored properties.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

ethyl 4-(4-oxoquinazolin-3-yl)benzoate

InChI

InChI=1S/C17H14N2O3/c1-2-22-17(21)12-7-9-13(10-8-12)19-11-18-15-6-4-3-5-14(15)16(19)20/h3-11H,2H2,1H3

InChI Key

GCCQCYMKTNYXBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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